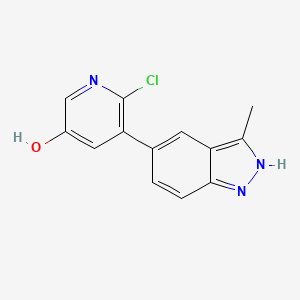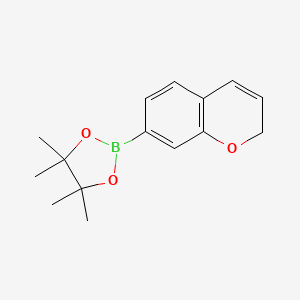![molecular formula C9H4Cl2N4O B11858879 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 143007-00-5](/img/structure/B11858879.png)
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety The presence of chlorine atoms at the 7 and 8 positions adds to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by cyclization with a triazole derivative. One common method involves the reaction of 2,3-dichloroquinoxaline with a triazole derivative under reflux conditions in the presence of a suitable solvent such as dichloroethane . The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and quinoxaline rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as an antiviral and antimicrobial agent.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound has been used in studies related to cell signaling and apoptosis, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
143007-00-5 |
|---|---|
Fórmula molecular |
C9H4Cl2N4O |
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H4Cl2N4O/c10-4-1-6-7(2-5(4)11)15-3-12-14-8(15)9(16)13-6/h1-3H,(H,13,16) |
Clave InChI |
IESYTBDOVCIPKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N3C=NN=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)





